1-(5-Nitro-2-furyl)-2-nitroethylene
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Overview
Description
1-(5-Nitro-2-furyl)-2-nitroethylene is an organic compound belonging to the nitrofuran class Nitrofurans are characterized by a furan ring bearing a nitro group
Preparation Methods
The synthesis of 1-(5-Nitro-2-furyl)-2-nitroethylene typically involves nitration reactions. One common method is the nitration of furan derivatives using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and the use of specific nitrating agents to achieve the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrofuran derivatives.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has investigated its use in developing new drugs for treating infections caused by resistant bacteria.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves its interaction with specific molecular targets. It targets proteins such as aldose reductase, which plays a role in various biological pathways. The compound’s nitro groups are believed to be crucial for its biological activity, as they can undergo redox reactions that generate reactive intermediates .
Comparison with Similar Compounds
1-(5-Nitro-2-furyl)-2-nitroethylene can be compared with other nitrofuran compounds, such as:
Nitrofurantoin: Used as an antibacterial agent for urinary tract infections.
Furazolidone: Employed as an antimicrobial agent in veterinary medicine.
Nitrofurazone: Utilized as a topical antibacterial agent.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
830-07-9 |
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Molecular Formula |
C6H4N2O5 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
2-nitro-5-[(E)-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+ |
InChI Key |
NMZDNQIJZAERIO-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
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